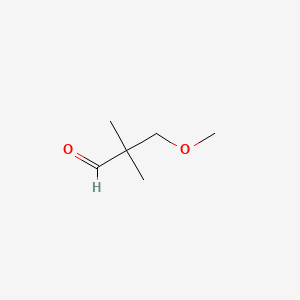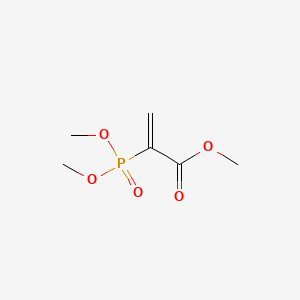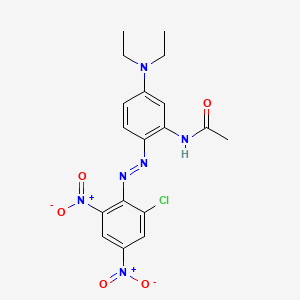
4-Fluoro-N-(4-methoxybenzyl)aniline
Overview
Description
“4-Fluoro-N-(4-methoxybenzyl)aniline” is a chemical compound with the molecular formula C14H14FNO . It has a molecular weight of 231.27 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 14 carbon atoms, 14 hydrogen atoms, 1 fluorine atom, and 1 nitrogen atom . The exact structure can be determined using techniques like X-ray crystallography or NMR spectroscopy.Scientific Research Applications
Genotoxic Activities of Aniline Derivatives
Aniline derivatives, including those modified by halogenation and methoxylation, have been extensively studied for their genotoxic and carcinogenic activities. For instance, aniline itself has shown effects on the blood and potential splenotoxicity at high doses. Studies have attempted to clarify if aniline or its metabolites possess genotoxic potential that could explain observed spleen tumors in rats. The consensus suggests that the carcinogenic effects in the spleen of rats are the endpoint of chronic high-dose damage of the blood leading to oxidative stress rather than direct genotoxicity (Bomhard & Herbold, 2005).
Synthetic Applications
The synthesis of complex biphenyl structures, such as 2-Fluoro-4-bromobiphenyl, highlights methodologies that could be applicable to synthesizing and manipulating compounds like "4-Fluoro-N-(4-methoxybenzyl)aniline". These methods involve cross-coupling reactions and careful consideration of toxic reagents and environmental impacts, underscoring the challenges and considerations in synthetic chemistry (Qiu et al., 2009).
Environmental Impact and Analysis
The environmental impact of organic compounds, including their persistence and bioaccumulation potential, is a critical area of study. Research on common organic UV filters has shown their widespread presence in water sources and potential ecological effects. This research area might offer insights into the environmental behavior and impact of synthetic aniline derivatives, including "this compound", emphasizing the importance of understanding and mitigating any adverse environmental effects (Schneider & Lim, 2019).
Antioxidant Activity Analysis
The study of antioxidants and their analytical methods is relevant to understanding the reactivity and potential applications of "this compound". Methods used to determine antioxidant activity, such as ORAC and FRAP tests, could be applicable to studying the antioxidant potential of aniline derivatives, which may have implications in material science, pharmacology, and food chemistry (Munteanu & Apetrei, 2021).
Fluorinated Compounds in Liquid Crystals
Fluorination has a significant impact on the properties of liquid crystals, suggesting that compounds like "this compound" could have unique properties valuable in materials science. The incorporation of fluorine atoms into organic compounds alters melting points, mesophase morphology, and other physical properties, which could be relevant for developing new materials with specific optical, electrical, or mechanical properties (Hird, 2007).
properties
IUPAC Name |
4-fluoro-N-[(4-methoxyphenyl)methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO/c1-17-14-8-2-11(3-9-14)10-16-13-6-4-12(15)5-7-13/h2-9,16H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSIXDRVRPADHPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301249179 | |
| Record name | N-(4-Fluorophenyl)-4-methoxybenzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301249179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
80143-71-1 | |
| Record name | N-(4-Fluorophenyl)-4-methoxybenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80143-71-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-Fluorophenyl)-4-methoxybenzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301249179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(4-FLUOROPHENYL)-4-METHOXYBENZYLAMINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















